Product packaging for Desacetyl Metipranolol Hydrochloride(Cat. No.:)

Desacetyl Metipranolol Hydrochloride

Cat. No.: B13424754
M. Wt: 303.82 g/mol
InChI Key: HGJUPYQMZUBYSJ-UHFFFAOYSA-N
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Description

Contextualization as a Key Metabolite of Metipranolol

Metipranolol undergoes rapid and extensive metabolism in the body. drugs.compharmaguideline.com The primary metabolic pathway is the hydrolysis of the ester group, a process known as desacetylation, which converts Metipranolol into Desacetylmetipranolol. mdpi.comwikipedia.org This biotransformation occurs swiftly, to the extent that pharmacokinetic studies of Metipranolol often focus on the parameters of its deacetylated metabolite. nih.gov The conversion is so complete that all pharmacokinetic data for the drug effectively refer to Desacetyl Metipranolol. nih.gov Research has confirmed the presence of this metabolite in the aqueous humour of the eye after topical administration of Metipranolol eye drops. nih.govnih.gov

Research Significance within Beta-Adrenoceptor Antagonist Pharmacology

Studies comparing the beta-adrenoceptor antagonist activity of Metipranolol and its desacetyl metabolite have been crucial. For instance, in vitro studies have determined the pA2 values, a measure of antagonist potency, for Metipranolol at both β1- and β2-adrenoceptors. Such quantitative data are vital for understanding the relative contribution of the metabolite to the therapeutic effect. nih.gov The table below presents findings from a study that evaluated the in vitro beta-adrenoceptor antagonism of the parent drug, Metipranolol. While specific comparative data for the metabolite is not detailed in the available results, the data for the parent compound provides a crucial benchmark.

Pharmacological Activity of Metipranolol
Receptor SubtypeTissue ModelpA2 Value
β1-adrenoceptorGuinea pig atrium8.3
β2-adrenoceptorRat uterus8.4

Data sourced from a study on the ocular and extraocular pharmacology of metipranolol. nih.gov

Theoretical Frameworks in Active Drug Metabolite Research

The study of active drug metabolites like Desacetyl Metipranolol is a fundamental aspect of pharmacokinetics and pharmacodynamics. nih.gov Pharmacokinetics involves the study of how the body absorbs, distributes, metabolizes, and excretes a drug. nih.govnumberanalytics.com The formation of active metabolites is a critical component of the "metabolism" phase. creative-proteomics.com

Theoretical frameworks in this field categorize metabolites based on their activity:

Active Metabolites: These possess pharmacological activity, which can be similar to, more potent than, or different from the parent drug. creative-proteomics.commetwarebio.com They can prolong the drug's duration of action or contribute to its therapeutic effect. numberanalytics.comnih.gov Desacetyl Metipranolol falls into this category as it contributes to the beta-blockade.

Inactive Metabolites: These have undergone structural changes that render them devoid of significant pharmacological effects and are primarily involved in detoxification and excretion. metwarebio.com

Prodrugs: In some cases, the parent drug is inactive and is intentionally designed to be converted into an active metabolite in the body. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26ClNO3 B13424754 Desacetyl Metipranolol Hydrochloride

Properties

Molecular Formula

C15H26ClNO3

Molecular Weight

303.82 g/mol

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,5-trimethylphenol;hydrochloride

InChI

InChI=1S/C15H25NO3.ClH/c1-9(2)16-7-13(17)8-19-15-10(3)6-14(18)11(4)12(15)5;/h6,9,13,16-18H,7-8H2,1-5H3;1H

InChI Key

HGJUPYQMZUBYSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OCC(CNC(C)C)O)C)C)O.Cl

Origin of Product

United States

Preclinical Pharmacokinetic Characterization

Biotransformation Pathways of Metipranolol to Desacetyl Metipranolol

Desacetyl Metipranolol is the principal degradation product and primary active metabolite of Metipranolol. The conversion process is a critical step in the metabolism of the parent drug.

The primary metabolic pathway for the formation of Desacetyl Metipranolol is the enzymatic deacetylation of Metipranolol. This biotransformation is a rapid and significant metabolic event.

Research indicates that the main part of Metipranolol is metabolized through this deacetylation process during its first pass through the liver. The first-pass effect, or presystemic metabolism, occurs when the concentration of a drug is greatly reduced before it reaches the systemic circulation, primarily due to metabolism within the liver and gut wall. However, it is important to note a conflicting study involving patients with liver cirrhosis which suggested that Metipranolol appears to have no significant hepatic first-pass effect. nih.gov This indicates that while the liver is a key site of metabolism, the exact extent and nature of the first-pass effect may warrant further investigation. The specific enzymes driving the deacetylation reaction in preclinical models are not extensively detailed in the reviewed literature.

Following its formation, Desacetyl Metipranolol undergoes further metabolic changes. The key subsequent pathway described is the oxidation of the metabolite to yield derivatives of butyric acid. This conversion represents a further step in the body's process of modifying the compound for eventual elimination.

Disposition and Distribution Studies in Preclinical Models

Detailed quantitative data from preclinical studies on the disposition and distribution of Desacetyl Metipranolol are limited in the available scientific literature.

The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues versus remaining in the plasma. Specific values for the apparent volume of distribution of Desacetyl Metipranolol in preclinical animal systems were not available in the reviewed sources.

Plasma protein binding influences the amount of a drug that is free in the circulation to exert its pharmacological effects. The specific percentage of Desacetyl Metipranolol that binds to plasma proteins in preclinical models has not been detailed in the available literature.

Elimination and Excretion Profiles in Preclinical Models

Comprehensive data on the elimination and excretion of Desacetyl Metipranolol, including its elimination half-life, clearance rate, and primary routes of excretion (e.g., renal or fecal) in preclinical animal models, are not specified in the reviewed scientific literature.

Renal Excretion Characteristics of the Metabolite

The kidneys play a role in the elimination of Desacetyl Metipranolol, although it is not the primary route of excretion. nih.gov The process of renal excretion involves a combination of glomerular filtration, active tubular secretion, and passive tubular reabsorption. msdmanuals.compharmacylibrary.com For many beta-blockers, the extent of renal excretion is influenced by their physicochemical properties, such as lipid solubility. droracle.ai Hydrophilic beta-blockers, like atenolol (B1665814) and sotalol, are predominantly eliminated unchanged by the kidneys. droracle.aidroracle.ai In contrast, more lipophilic beta-blockers tend to be cleared more extensively by hepatic metabolism. droracle.ai

Studies have shown that after oral administration of Metipranolol, which is rapidly and completely converted to Desacetyl Metipranolol, approximately 4% of the dose is excreted as unchanged Desacetyl Metipranolol in the urine. nih.gov This indicates that a significant portion of the metabolite is eliminated through non-renal pathways. The low percentage of urinary excretion of the unchanged drug suggests that renal clearance is a minor contributor to the total body clearance of Desacetyl Metipranolol. nih.gov

The mechanisms of renal handling for many beta-blockers can be complex, sometimes involving active transport processes in the renal tubules. msdmanuals.com However, specific studies detailing the proportional contribution of glomerular filtration versus tubular secretion for Desacetyl Metipranolol are not extensively available. The relatively low renal clearance value in comparison to the total clearance suggests that extensive tubular secretion is unlikely to be a major elimination pathway for this compound. nih.gov

Clearance Rates in Biological Systems

Clearance is a measure of the volume of plasma from which a drug is completely removed per unit of time and is a critical parameter in defining a drug's elimination rate from the body. msdvetmanual.com For Desacetyl Metipranolol, pharmacokinetic studies in humans have determined its clearance rates following intravenous administration. nih.gov

The mean total clearance of Desacetyl Metipranolol has been reported to be approximately 1237 ml/min. nih.gov This high total clearance value suggests an efficient elimination of the compound from the systemic circulation. The clearance of a drug is the sum of all elimination processes, including renal and non-renal (often hepatic) clearance. msdvetmanual.com

The clearance of Desacetyl Metipranolol can be broken down into its renal and extra-renal components. The mean renal clearance was found to be 149 ml/min, while the mean extra-renal clearance was 1068 ml/min. nih.gov These values clearly indicate that the majority of Desacetyl Metipranolol is cleared from the body by mechanisms other than renal excretion, with extra-renal clearance accounting for a substantially larger portion of the total clearance. nih.gov

Clearance Rates of Desacetyl Metipranolol
Clearance TypeMean Value (ml/min)
Total Clearance1237
Renal Clearance149
Extra-renal Clearance1068

Stereochemical Considerations in Pharmacokinetics of Beta-Blockers (Applicability to Desacetyl Metipranolol Hydrochloride)

Many beta-blockers are chiral compounds and are often administered as a racemic mixture of two enantiomers. mdpi.comnih.gov These enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties due to their stereospecific interactions with enzymes and receptors in the body. nih.govnih.gov

The influence of stereochemistry on the pharmacokinetics of beta-blockers varies among different drugs. mdpi.com For some, such as propranolol (B1214883) and metoprolol (B1676517), stereoselectivity is observed in their metabolism, leading to different plasma concentrations of the enantiomers. mdpi.comchapman.edu For instance, the metabolism of metoprolol by the enzyme CYP2D6 is stereospecific for the (S)-(-)-enantiomer. mdpi.com

While the stereochemical configuration can significantly impact the pharmacokinetics of certain beta-blockers, for others, this influence is only moderate. mdpi.com With regard to renal excretion, the stereospecificity is generally considered to be low. mdpi.com Although some degree of stereoselectivity in renal excretion has been observed for drugs like atenolol and pindolol, it is not a universal characteristic of all beta-blockers. mdpi.com

Specific studies on the stereoselective pharmacokinetics of this compound are not widely available. However, based on the general principles observed for the beta-blocker class, it is plausible that stereochemistry could play a role in its absorption, distribution, metabolism, and excretion. The extent of this influence remains to be specifically elucidated for Desacetyl Metipranolol. Given that the major route of elimination is extra-renal, any potential stereoselectivity would likely be most pronounced in its metabolic pathways. nih.gov

Pharmacodynamic Mechanisms and Molecular Interactions

Beta-Adrenergic Receptor Binding and Selectivity Profiles

Desacetyl Metipranolol Hydrochloride's interaction with beta-adrenergic receptors is characterized by its binding affinity and lack of intrinsic stimulatory activity.

Comparative Binding Affinities of Various Beta-Blockers

Compound Receptor Subtype -log Ki (M)
Metoprolol (B1676517) (S-form) Beta-1 7.73 ± 0.10
Beta-2 6.28 ± 0.06
Metoprolol (R-form) Beta-1 5.00 ± 0.06
Beta-2 4.52 ± 0.09

This table provides context for the typical binding affinities of a well-characterized beta-blocker, metoprolol, to illustrate the range of potencies at beta-adrenergic receptors. Specific values for this compound are not available.

This compound, in line with its parent compound metipranolol, is characterized by a lack of significant intrinsic sympathomimetic activity (ISA). nih.govnih.gov ISA refers to the capacity of a beta-blocker to partially stimulate the beta-adrenergic receptor it is blocking. nih.govnih.gov Compounds with ISA can elicit a low-level agonistic response, which can be clinically relevant in certain cardiovascular conditions. The absence of this property in Desacetyl Metipranolol means it acts as a pure antagonist, offering complete blockade of the beta-adrenergic receptors without any underlying stimulatory effect.

Furthermore, this compound is considered to have weak or no membrane-stabilizing effects, also known as local anesthetic or quinidine-like effects. wikipedia.org This property, which is independent of beta-blockade, involves the inhibition of sodium channels in the cell membrane and is prominent in some other beta-blockers like propranolol (B1214883). The lack of significant membrane-stabilizing activity with Desacetyl Metipranolol suggests that its therapeutic actions are overwhelmingly mediated through its interaction with beta-adrenergic receptors.

Modulation of Cellular Signaling Pathways

The binding of this compound to beta-adrenergic receptors initiates a cascade of intracellular events that ultimately lead to its pharmacological effects.

The primary therapeutic application of metipranolol, and by extension Desacetyl Metipranolol, is in the management of glaucoma, where it lowers intraocular pressure by reducing the production of aqueous humor. nih.gov This effect is a direct consequence of beta-adrenergic blockade in the ciliary epithelium, the tissue responsible for aqueous humor secretion.

Beta-adrenergic receptors in the ciliary body are coupled to the enzyme adenylyl cyclase via a stimulatory G-protein (Gs). Activation of these receptors by catecholamines (like epinephrine and norepinephrine) leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). nih.govmdpi.com This increase in cAMP is believed to stimulate aqueous humor production.

This compound, by blocking the beta-adrenergic receptors, prevents this Gs-protein-mediated activation of adenylyl cyclase. nih.gov This inhibitory action leads to a decrease in intracellular cAMP levels within the ciliary epithelial cells. The reduction in cAMP-dependent signaling pathways is the key mechanism by which Desacetyl Metipranolol suppresses the rate of aqueous humor formation, thereby lowering intraocular pressure. nih.gov

The reduction in intracellular cAMP levels triggered by this compound has further downstream consequences. Cyclic AMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, including ion channels and transporters involved in aqueous humor secretion. By lowering cAMP levels, Desacetyl Metipranolol effectively dampens the activity of PKA and the subsequent phosphorylation events that drive fluid transport across the ciliary epithelium.

While the primary pathway involves the inhibition of adenylyl cyclase, the intricate network of intracellular signaling means that other cascades may also be indirectly affected. The precise interplay and the full extent of Desacetyl Metipranolol's influence on the complex signaling web within the ciliary epithelium remain areas of ongoing research.

Antioxidant Properties and Reactive Oxygen Species Modulation

Currently, there is a lack of specific scientific literature detailing the antioxidant properties or the ability of this compound to modulate reactive oxygen species (ROS). While some beta-blockers have been investigated for potential antioxidant effects, this has not been a prominent area of research for metipranolol or its active metabolite. Therefore, no definitive claims can be made regarding the antioxidant capacity of this compound based on the available evidence. Further research is required to explore this potential aspect of its pharmacodynamic profile.

Attenuation of Nitric Oxide-Induced Lipid Peroxidation (e.g., TBARS Formation)

Desacetyl metipranolol has been shown to effectively attenuate lipid peroxidation induced by nitric oxide (NO) donors like sodium nitroprusside (SNP). arvojournals.orgnih.govarvojournals.org This protective action is observed through the reduction of thiobarbituric acid reactive species (TBARS), which are markers of lipid peroxidation. nih.govnih.gov In studies on retinal homogenates, both metipranolol and its active metabolite, desacetyl metipranolol, blunted the retinal changes induced by SNP. arvojournals.orgnih.gov Specifically, SNP was found to stimulate the formation of TBARS in retinal homogenates, an effect that was counteracted by desacetyl metipranolol. nih.govarvojournals.org This antioxidant capability appears to be a unique property of metipranolol and its metabolite compared to other antiglaucoma medications. arvojournals.org

Concentration-Dependent Inhibitory Actions on Oxidative Stress

The inhibitory effect of desacetyl metipranolol on oxidative stress is concentration-dependent. nih.gov Studies have quantified this effect by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a specific biological process by half. In rat brain homogenates, desacetyl metipranolol significantly reduced lipid peroxidation stimulated by both iron/ascorbate and sodium nitroprusside. nih.gov Similarly, in retinal homogenates, desacetyl metipranolol inhibited SNP-induced lipid peroxidation. arvojournals.org

Inhibitory Concentration (IC50) of Desacetyl Metipranolol on Lipid Peroxidation
Tissue HomogenateInducing AgentIC50 Value (µM)Source
Rat BrainIron/Ascorbate1.1 nih.gov
Rat BrainSodium Nitroprusside (SNP)2.6 nih.gov
Rat RetinaSodium Nitroprusside (SNP)3.8 arvojournals.org

Modulation of Apoptotic Pathways in Cellular Systems

Research on Caspase-3 Activity and Related Proteins (e.g., Bcl-2, PARP)

Desacetyl metipranolol has been shown to modulate key proteins involved in the apoptotic cascade. In models of retinal damage induced by sodium nitroprusside (SNP), an increase in the active forms of caspase-3 and the pro-apoptotic protein Bcl-2 was observed. nih.gov Concurrently, the breakdown of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, was also detected. nih.gov Research has demonstrated that desacetyl metipranolol can blunt these SNP-induced changes. nih.gov Similarly, in zinc-induced apoptosis in retinal pigment epithelial (RPE) cells, metipranolol (which is converted to desacetyl metipranolol) clearly reduced the elevation in the active form of caspase-3. arvojournals.org The cleavage of PARP and the activation of caspase-3 are critical steps in the execution phase of apoptosis, and the ability of desacetyl metipranolol to interfere with these processes highlights its anti-apoptotic potential. nih.govarvojournals.orgmdpi.com

Impact on Photoreceptor Viability and Associated Proteins (e.g., Rhodopsin Kinase)

The anti-apoptotic effects of desacetyl metipranolol extend to protecting photoreceptor cells. In vivo studies involving intravitreal injection of SNP in rats resulted in a reduction of the photoreceptor-specific enzyme rhodopsin kinase. nih.gov This reduction indicates damage or loss of photoreceptors. Treatment with metipranolol and its metabolite, desacetyl metipranolol, was found to blunt this reduction, suggesting a protective effect on photoreceptor viability. nih.gov Further evidence comes from studies using a zinc-induced damage model, where zinc caused a clear reduction in rhodopsin kinase; this effect was counteracted by metipranolol. arvojournals.org By preserving this key photoreceptor-associated protein, desacetyl metipranolol helps maintain the structure and function of these vital retinal cells. nih.govarvojournals.org

Structure-Activity Relationship (SAR) Elucidation

Influence of Phenolic Group Formation via Deacetylation on Activity

The potent antioxidant activity of desacetyl metipranolol is directly linked to its chemical structure, specifically the presence of a phenolic group. arvojournals.org Metipranolol itself has an acetyl ester substitution on its aromatic ring. arvojournals.org In the body, this acetyl group is rapidly and completely deacetylated, a process that converts metipranolol to desacetyl metipranolol. arvojournals.orgmdpi.comnih.gov This metabolic conversion yields a phenolic group. arvojournals.org It is this phenolic group that is believed to account for the higher potency of desacetyl metipranolol in inhibiting lipid peroxidation compared to its parent compound, metipranolol. arvojournals.orgnih.gov The structure-activity relationship suggests that the deacetylation is a crucial bioactivation step, transforming the compound into a more powerful antioxidant. arvojournals.org

Role of Specific Functional Groups in Receptor Binding and Other Pharmacological Effects

Desacetylmetipranolol is the primary active metabolite of Metipranolol, formed through rapid and complete deacetylation of the parent compound. mdpi.compharmaguideline.com Its interaction with β-adrenergic receptors, which underlies its pharmacological effect as a non-selective β-blocker, is critically dependent on the specific functional groups within its molecular structure. mdpi.comdrugbank.com The key structural components responsible for its binding and activity are the substituted aromatic ring and the propanolamine side chain. mdpi.com

The general structure of β-blockers dictates that the aromatic ring, a secondary hydroxyl group, and an amino group are essential for effective binding to the β-adrenergic receptor. mdpi.com The β-receptor itself is a protein macromolecule composed of amino acid residues that form specific interactions with these functional groups. mdpi.com

Key Functional Groups and Their Pharmacological Roles:

Aromatic Ring System: Desacetylmetipranolol features a 4-hydroxy-2,3,6-trimethylphenyl group. This phenolic hydroxyl group is formed by the deacetylation of the parent drug, Metipranolol. mdpi.com The aromatic ring system is fundamental for the initial binding to the adrenergic receptor. mdpi.com While specific interactions for this substituted phenol are not fully detailed, in the broader class of β-blockers, the aromatic portion of the molecule is crucial for affinity and proper orientation within the receptor's binding pocket.

Propanolamine Side Chain: This side chain is a hallmark of most β-adrenergic antagonists and contains several functional groups vital for receptor interaction.

Ether Linkage (-O-CH2-): An ether oxygen atom links the aromatic ring to the propanolamine side chain. Isosteric replacement of this ether linkage with other groups has been shown to be detrimental to the activity in some β-blockers, suggesting its importance in maintaining the optimal conformation of the molecule for receptor binding. pharmaguideline.com

Hydroxyl Group (-OH): The presence of a hydroxyl group on the side chain is a critical requirement for β-antagonistic activity. pharmaguideline.com Molecular modeling studies of similar β-blockers suggest that this hydroxyl group forms a key hydrogen bond with an aspartate residue (specifically Asp113 in the β2-receptor) in the transmembrane domain of the receptor. mdpi.com This interaction is considered essential for anchoring the drug to the receptor.

Secondary Amino Group (-NH-): The amine nitrogen is required to be secondary for optimal activity. pharmaguideline.com In the physiological environment, this amino group is protonated (positively charged). This protonated amine forms a crucial ionic bond or hydrogen bond with the same key aspartate residue (Asp113) within the receptor, further stabilizing the drug-receptor complex. mdpi.com The bulky isopropyl substituent on the nitrogen atom is also considered important for conferring β-antagonistic activity. pharmaguideline.com

The table below summarizes the essential functional groups of Desacetylmetipranolol and their established roles in receptor binding based on research into the β-blocker class of compounds.

Functional GroupLocation in MoleculePrimary Role in Pharmacodynamics
Phenolic Hydroxyl Group (-OH)Para-position on the Aromatic RingInfluences binding and polarity; formed via metabolism of Metipranolol. mdpi.com
Ether Linkage (-O-)Connects Aromatic Ring to Side ChainMaintains proper molecular conformation for receptor fit. pharmaguideline.com
Secondary Hydroxyl Group (-OH)Propanolamine Side ChainForms critical hydrogen bonds with receptor amino acids (e.g., Asp113), anchoring the molecule. mdpi.com
Protonated Secondary Amino Group (-NH2+-)Propanolamine Side ChainForms a key ionic/hydrogen bond with the receptor (e.g., Asp113), essential for high-affinity binding. mdpi.com
Isopropyl Group (-CH(CH3)2)Attached to the Amino GroupProvides necessary bulk for antagonistic activity at the β-receptor. pharmaguideline.com

In Vitro and Ex Vivo Pharmacological Investigations

Studies in Isolated Tissue Preparations (e.g., Guinea Pig Atrium, Rat Uterus)

Currently, there is a notable lack of publicly available scientific literature detailing the specific pharmacological effects of Desacetyl Metipranolol Hydrochloride on isolated tissue preparations such as the guinea pig atrium or the rat uterus. While the parent compound, metipranolol, is a known beta-adrenergic blocking agent, and studies on other beta-blockers have extensively characterized their effects on cardiac and uterine tissues, direct experimental data for its desacetyl metabolite in these specific models is not readily found in published research.

Cellular Model Systems Responses (e.g., Rat Retinal Cells)

Investigations into the cellular effects of this compound have provided insights into its potential protective mechanisms in ocular cells. A significant study demonstrated that desacetylmetipranolol can attenuate zinc-induced lipid peroxidation in bovine retina-retinal pigment epithelial (RPE) membrane preparations. nih.gov This finding suggests that, similar to its parent compound metipranolol, desacetylmetipranolol possesses antioxidant properties that may contribute to its therapeutic effects. nih.gov

The study highlighted that both metipranolol and desacetylmetipranolol similarly mitigated the lipid peroxidation induced by zinc. nih.gov While this research was conducted on bovine retinal tissue, it provides a foundational understanding of the compound's antioxidant capacity. However, specific data on the dose-dependent effects of this compound on the viability and other cellular responses of rat retinal cells are not extensively detailed in the current body of scientific literature.

Cellular ModelParameter InvestigatedObserved Effect of DesacetylmetipranololReference
Bovine Retina-RPE MembranesZinc-Induced Lipid PeroxidationAttenuation of lipid peroxidation, indicative of antioxidant activity. nih.gov

Enzyme Inhibition/Activation Studies (e.g., CYP Enzymes indirectly from parent drug studies)

The metabolism of the parent drug, metipranolol, to its active metabolite, this compound, is a key pharmacological process. While direct studies on the interaction of desacetylmetipranolol with cytochrome P450 (CYP) enzymes are limited, inferences can be drawn from studies on metipranolol and other similar beta-adrenergic antagonists, such as metoprolol (B1676517). The desacetylation of metipranolol is a primary metabolic pathway. mdpi.com

Research on metoprolol has indicated the involvement of several CYP isoforms in its metabolism, including CYP2D6, CYP3A4, CYP2B6, and CYP2C9. It is plausible that these or similar enzymes are also involved in the metabolism of metipranolol. However, there is a lack of specific studies that definitively identify the human CYP isoforms responsible for the conversion of metipranolol to desacetylmetipranolol. Furthermore, there is no readily available information from published studies detailing whether this compound itself acts as an inhibitor or an activator of any CYP enzymes.

Parent CompoundMetabolic ProcessPotentially Involved CYP Enzymes (Inferred from similar compounds)
MetipranololDesacetylation to DesacetylmetipranololCYP2D6, CYP3A4, CYP2B6, CYP2C9 (by analogy to metoprolol)

Assessment of Biological Activity in Non-Human Primate Ocular Models

Comprehensive searches of the scientific literature have not yielded specific studies on the assessment of the biological activity of this compound in non-human primate ocular models. While non-human primates are a crucial translational model in ophthalmic research due to the anatomical and physiological similarities of their eyes to humans, specific data regarding the ocular pharmacokinetics, efficacy, and safety of this particular compound in these models are not available in the public domain. Such studies would be invaluable in determining the compound's potential for clinical application in ophthalmology.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic techniques are central to the analysis of Desacetyl Metipranolol Hydrochloride, providing the necessary separation from endogenous interferences and other related compounds in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the quantification of various drugs and their metabolites in biological fluids. nih.govresearchgate.net For the analysis of this compound, a GC-MS method would typically involve derivatization to increase its volatility and thermal stability. researchgate.net This process enhances the chromatographic properties of the analyte, allowing for better separation and detection.

The general workflow for a GC-MS analysis of this compound from a biological matrix, such as plasma, would involve:

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the plasma matrix. researchgate.net

Derivatization: Chemical modification of the this compound molecule to make it suitable for GC analysis.

GC Separation: The derivatized sample is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column.

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. mdpi.com

While specific applications for this compound are not extensively detailed in the literature, the established GC-MS methods for similar beta-blockers like metoprolol (B1676517) and propranolol (B1214883) provide a strong framework for its analysis. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely employed for the quantitative analysis of drugs and their metabolites in biological matrices. ajpaonline.comresearchgate.net Its application in the bioanalytical research of this compound offers significant advantages in terms of minimal sample preparation and high throughput. tbzmed.ac.ir

A typical LC-MS/MS method for this compound would involve:

Sample Preparation: Direct injection of diluted plasma or urine, or more commonly, protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences. ijisrt.comnih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate this compound from other components in the sample. nih.gov The choice of the stationary phase (e.g., C18) and mobile phase composition is optimized to achieve good peak shape and resolution.

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. The tandem mass spectrometer (MS/MS) allows for selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ion. researchgate.net

The table below summarizes typical parameters for an LC-MS/MS method for a related beta-blocker, which can be adapted for this compound.

ParameterCondition
ChromatographyReversed-Phase HPLC
ColumnC18
Mobile PhaseAcetonitrile (B52724)/water with formic acid or ammonium (B1175870) acetate (B1210297)
IonizationPositive Electrospray Ionization (ESI+)
DetectionTandem Mass Spectrometry (MS/MS) in SRM mode

Desacetyl Metipranolol, similar to its parent compound Metipranolol, is a chiral molecule, meaning it exists as two enantiomers (mirror images) that can have different pharmacological activities. Therefore, the ability to separate and quantify these individual enantiomers is critical in research. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common and effective method for this purpose. nih.govwvu.educeon.rs

A direct HPLC method for the enantiomeric separation of Desacetyl Metipranolol has been developed using a cellulose (B213188) tris-3,5-dimethylphenyl-carbamate based chiral stationary phase. nih.gov This method allows for the baseline separation of the (+) and (-) enantiomers.

Key aspects of this chiral separation include:

Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose tris-3,5-dimethylphenyl-carbamate, provides the chiral environment necessary for the differential interaction of the enantiomers. nih.gov

Mobile Phase: A mixture of hexane, propan-2-ol, and diethylamine (B46881) is typically used as the mobile phase. The composition of the mobile phase is optimized to achieve the best resolution between the enantiomers.

Detection: UV detection at an appropriate wavelength (e.g., 278 nm) is commonly employed to monitor the elution of the separated enantiomers. nih.gov

The ability to resolve the enantiomers of Desacetyl Metipranolol is fundamental for stereoselective pharmacokinetic and pharmacodynamic studies.

Spectroscopic and Other Advanced Detection Approaches (e.g., Radioreceptor Assays)

Beyond chromatographic techniques, spectroscopic methods and radioreceptor assays offer alternative approaches for the quantification of this compound, particularly in specific research contexts.

Spectroscopic Methods: Spectrophotometry provides a simpler and more accessible method for the determination of drugs. ekb.egnih.gov These methods are often based on the formation of a colored complex that can be measured using a spectrophotometer. For instance, a method could be developed based on the reaction of this compound with a specific chromogenic agent. The intensity of the resulting color would be proportional to the concentration of the analyte. nih.govresearchgate.netresearchgate.net While generally less specific than chromatographic methods, spectrophotometric assays can be useful for the analysis of bulk drug substances or pharmaceutical formulations.

Radioreceptor Assays: Radioreceptor assays are highly sensitive methods that measure the concentration of a substance based on its ability to bind to specific receptors. nih.gov For this compound, a radioreceptor assay could be developed using beta-adrenergic receptors, which are the pharmacological targets of this class of drugs. In this type of assay, a radiolabeled ligand competes with the unlabeled drug (this compound) in the sample for binding to the receptors. By measuring the amount of bound radioactivity, the concentration of the drug in the sample can be determined. This technique is particularly valuable for assessing the total beta-adrenergic blocking activity of a sample, which may include the parent drug and its active metabolites. nih.gov

Optimized Sample Preparation Techniques for Research Samples (e.g., from Tissues, Cells)

The effective preparation of research samples is a critical step to ensure the accuracy and reliability of the analytical results, especially when dealing with complex biological matrices like tissues and cells. nih.govresearchgate.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and make the sample compatible with the chosen analytical technique. slideshare.net

Commonly employed sample preparation techniques for the analysis of this compound from biological matrices include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent and the pH of the aqueous phase are optimized to maximize the extraction efficiency of this compound.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique that uses a solid sorbent to selectively retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a suitable solvent. SPE can provide cleaner extracts and higher concentration factors compared to LLE. ijisrt.com

The following table provides a comparison of these sample preparation techniques.

TechniqueAdvantagesDisadvantages
Protein PrecipitationSimple, fast, and inexpensiveLess clean extracts, potential for matrix effects
Liquid-Liquid ExtractionGood for removing non-polar interferencesCan be labor-intensive and require larger volumes of organic solvents
Solid-Phase ExtractionHigh selectivity, clean extracts, and good concentration factorsCan be more expensive and require method development

For tissue and cell samples, homogenization is an additional initial step to disrupt the cellular structure and release the analyte into a suitable buffer before proceeding with one of the extraction techniques mentioned above.

Method Validation Parameters and Robustness in Research Settings

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable and reproducible results. itmedicalteam.plnih.govresearchgate.net In a research setting, a validated method for this compound should demonstrate acceptable performance for a set of key parameters, typically following guidelines such as those from the International Council for Harmonisation (ICH). conicet.gov.arresearchgate.net

The core validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below outlines typical acceptance criteria for these validation parameters in a research setting.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (% Recovery)85-115%
Precision (RSD)≤ 15%
LODSignal-to-noise ratio of 3:1
LOQSignal-to-noise ratio of 10:1
RobustnessRSD of results should be within acceptable limits after minor variations in method parameters

A thoroughly validated and robust analytical method is indispensable for generating high-quality data in any research study involving this compound.

Chemical Synthesis and Derivatization for Research Purposes

Synthetic Pathways for Production of Desacetyl Metipranolol Hydrochloride Research Standards

The production of research-grade this compound, which is the active metabolite of Metipranolol formed by in vivo hydrolysis of the ester group, can be approached through several synthetic strategies. A common and direct method involves the chemical hydrolysis of commercially available Metipranolol.

Hydrolysis of Metipranolol: This pathway utilizes Metipranolol as the starting material and involves a saponification reaction to cleave the acetate (B1210297) ester.

Step 1: Saponification: Metipranolol is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent. The mixture is typically heated to drive the hydrolysis of the ester bond, yielding the sodium or potassium salt of Desacetyl Metipranolol.

Step 2: Neutralization and Salt Formation: The reaction mixture is then neutralized with an acid, such as hydrochloric acid (HCl). This step protonates the phenoxide intermediate and subsequently forms the hydrochloride salt of the amine, leading to the precipitation of this compound.

Step 3: Purification: The final product is purified through recrystallization to obtain a high-purity research standard.

De Novo Synthesis: Alternatively, a de novo synthesis can be employed, building the molecule from basic precursors. This approach is particularly useful for introducing isotopic labels or structural modifications. A representative pathway for aryloxypropanolamine beta-blockers provides a template. nih.gov

Step 1: Precursor Preparation: The synthesis would begin with 2,3,5-trimethylhydroquinone (1-(4-hydroxy-2,3,5-trimethylphenoxy)).

Step 2: Epoxidation: The phenolic precursor is reacted with an epoxide-forming reagent, such as epichlorohydrin, in the presence of a base. This reaction forms a glycidyl (B131873) ether intermediate.

Step 3: Amination: The epoxide ring of the glycidyl ether is then opened by reaction with isopropylamine (B41738). This nucleophilic addition reaction forms the final 1-(aryloxy)-3-(isopropylamino)propan-2-ol structure. nih.gov

Step 4: Salt Formation: The resulting free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired hydrochloride salt.

This multi-step approach offers versatility but requires careful control of reaction conditions to ensure high yields and purity.

Stereoselective Synthesis and Preparative Enantioseparation Methods

Since the biological activity of beta-blockers often resides in a single enantiomer (typically the (S)-enantiomer), methods to obtain enantiomerically pure Desacetyl Metipranolol are crucial for pharmacological research. nih.gov This can be achieved through stereoselective synthesis or by separating the enantiomers from a racemic mixture.

Stereoselective Synthesis: Asymmetric synthesis aims to produce a single enantiomer directly, avoiding the 50% theoretical yield limit of resolving a racemate. nih.gov Chemoenzymatic methods are particularly effective for this class of compounds. One established strategy involves the enzymatic kinetic resolution of a key chiral intermediate. nih.gov

For example, a racemic chlorohydrin building block can be resolved using a lipase (B570770) (e.g., Amano PS-IM). The enzyme selectively acylates one enantiomer, allowing the unreacted, enantiopure (R)-chlorohydrin to be separated. This chiral building block can then be used to synthesize the desired (R)- or, through inversion chemistry, the (S)-enantiomer of the target beta-blocker with high enantiomeric excess (96–99.9% ee). nih.gov

Preparative Enantioseparation: For research purposes, separating the enantiomers of a racemic mixture of Desacetyl Metipranolol is often more practical than de novo asymmetric synthesis. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, employing a variety of Chiral Stationary Phases (CSPs). nih.govijrpr.com

The separation relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic CSPs (e.g., vancomycin (B549263) or teicoplanin-based) have proven highly effective for resolving various beta-blockers. nih.govnih.gov

Modern techniques such as UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, can also be employed. UPC² often provides faster and more efficient separations of enantiomers and their metabolites compared to traditional HPLC. waters.com

Table 1: Examples of HPLC Conditions for Enantioseparation of Related β-Blockers
CompoundChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
Bisoprolol, Metoprolol (B1676517), etc.Chirobiotic V (Vancomycin-based)Methanol / Acetic Acid / Triethylamine (100 / 0.20 / 0.15 v/v/v)UV/VIS nih.gov
Propranolol (B1214883)Polysaccharide-basedn-Heptane / Ethanol / Diethylamine (B46881) (80 / 20 / 0.1 v/v/v)UV/VIS researchgate.net
Atenolol (B1665814), PropranololPolysaccharide-basedNot specifiedNot specified ijrpr.com
MetoprololChirobiotic T (Teicoplanin-based)Methanol / Acetic Acid / Ammonia (100 / 0.15 / 0.15 v/v/v)Tandem Mass Spectrometry (MS/MS) mdpi.com
Propranolol & MetabolitesTrefoil CEL1CO₂ with Methanol (Ammonium Formate modifier)MS/MS waters.com

Development of Radiolabeled Analogs for Metabolic and Distribution Studies

Radiolabeled compounds are indispensable tools for conducting absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H), into the structure of Desacetyl Metipranolol, researchers can trace the molecule and its metabolites with high sensitivity throughout a biological system. nih.govtaylorandfrancis.com

The choice between ¹⁴C and ³H depends on the specific requirements of the study. taylorandfrancis.com ¹⁴C is often preferred for human mass balance studies due to its long half-life (~5,730 years) and the metabolic stability of the label, as carbon atoms are less likely to be exchanged or lost during metabolic processes. openmedscience.comopenmedscience.com Tritium offers the advantage of higher potential specific activity and is often easier to incorporate into a molecule, but it carries a greater risk of isotopic exchange. mdpi.com

The synthesis of a radiolabeled analog typically involves introducing the isotope at a late stage in the synthetic pathway using a radiolabeled precursor. For Desacetyl Metipranolol, common strategies would include:

¹⁴C-Labeling: Incorporating a ¹⁴C atom into the aromatic ring of the hydroquinone (B1673460) precursor or using ¹⁴C-labeled isopropylamine during the amination step.

³H-Labeling: Introducing tritium gas (³H₂) via catalytic exchange onto the aromatic ring of an advanced intermediate. vitrax.com Another method is to use tritiated building blocks like tritiated methyl iodide for specific labeling, although this is less applicable to the core structure of Desacetyl Metipranolol. mdpi.com

Table 2: Comparison of Common Radioisotopes for Metabolic Studies
PropertyCarbon-14 (¹⁴C)Tritium (³H)
Half-life~5,730 years~12.3 years
EmissionBeta (β⁻)Beta (β⁻)
Max Specific Activity~62.4 mCi/mmol~28.8 Ci/mmol
AdvantagesMetabolically stable, low risk of exchangeHigh specific activity, easier synthesis
DisadvantagesLower specific activity, more complex synthesisPotential for metabolic loss/exchange

Electrosynthesis as a Research Tool for Metabolite Generation

Electrosynthesis (ES) is an emerging green chemistry technique that uses an electric current to drive chemical reactions. In pharmaceutical research, it serves as a powerful tool to mimic Phase I oxidative metabolism, which is primarily mediated by cytochrome P450 enzymes. While the primary formation of Desacetyl Metipranolol occurs via hydrolysis, electrosynthesis can be a valuable research tool for investigating its subsequent metabolic fate.

Once formed, Desacetyl Metipranolol can undergo further Phase I oxidative reactions in vivo, such as aromatic hydroxylation. Electrosynthesis provides a means to generate these potential oxidative metabolites in the laboratory without the need for enzymes or complex chemical reagents. The process involves dissolving the parent compound (in this case, Desacetyl Metipranolol) in an electrochemical cell and applying a controlled voltage. This can induce oxidation, generating metabolites that can then be identified and characterized.

Advantages of electrosynthesis for generating research metabolites include:

Green Chemistry: The electron is the primary reagent, reducing the need for potentially hazardous oxidizing agents.

Mild Conditions: Reactions are typically run at room temperature and ambient pressure.

Metabolic Mimicry: It can effectively simulate oxidative metabolic pathways.

Scalability: The technique can be scaled to produce milligram quantities of metabolites required for use as analytical standards.

Comparative Preclinical and Mechanistic Studies

Comparative Pharmacodynamics with Parent Compound, Metipranolol

Metipranolol undergoes rapid and extensive metabolism, primarily through deacetylation, to its active metabolite, Desacetyl Metipranolol. This conversion is so complete that the pharmacodynamic actions observed following the administration of Metipranolol are predominantly attributable to Desacetyl Metipranolol.

The primary pharmacodynamic effect is the blockade of both beta-1 (β1) and beta-2 (β2) adrenergic receptors. This non-selective antagonism leads to the reduction of intraocular pressure, a key therapeutic effect in the management of ocular hypertension and open-angle glaucoma. The mechanism for this pressure reduction is believed to be a decrease in the production of aqueous humor.

Unlike some other beta-blockers, Desacetyl Metipranolol, as the active form of Metipranolol, does not exhibit significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity (local anesthetic effect). Its action is a pure antagonism of beta-adrenergic receptors. In preclinical models, the beta-blocking activity of Metipranolol was found to be more potent than Propranolol (B1214883) but slightly less potent than Pindolol in inhibiting isoproterenol-induced tachycardia in rabbits. nih.gov Furthermore, in studies on reserpinized rats, Metipranolol showed minimal intrinsic sympathomimetic activity, significantly less than Pindolol. nih.gov

Inter-compound Comparisons with Other Beta-Blockers or Active Metabolites in Preclinical Models

While direct studies quantifying the antioxidant activity of Desacetyl Metipranolol Hydrochloride are not extensively available in the reviewed literature, the antioxidant properties of the broader beta-blocker class have been investigated. The capacity to act as an antioxidant is not uniform across all beta-blockers and often depends on the specific chemical structure of the compound.

Some beta-blockers, like Carvedilol, possess direct free-radical scavenging properties attributed to their carbazole (B46965) moiety. nih.govnih.gov In contrast, other beta-blockers such as Metoprolol (B1676517) are considered to be essentially inactive as direct antioxidants in various model systems. nih.gov The antioxidant effects of beta-blockers can also be indirect, stemming from their primary function of blocking catecholamine stimulation, which in turn reduces the generation of oxidative stress. mdpi.com For instance, both Metoprolol and Carvedilol have been shown to reduce plasma lipid peroxidation in patients with heart failure, suggesting an indirect antioxidant effect related to their beta-blocking action. mdpi.com Timolol has also been reported to have a direct ROS scavenging action in vitro. researchgate.net

A summary of the antioxidant properties of several beta-blockers is presented below.

CompoundReported Antioxidant ActivityMechanism
CarvedilolPotentDirect radical scavenging; Indirect via beta-blockade
MetoprololWeak / Inactive (Direct)Primarily indirect via beta-blockade
PropranololModerateDirect radical scavenging reported
TimololPresentDirect ROS scavenging reported in vitro
Atenolol (B1665814)None ReportedLacks direct scavenging properties

Desacetyl Metipranolol acts as a non-selective beta-blocker, meaning it antagonizes β1 and β2 receptors with similar affinity. This contrasts with cardioselective agents like Atenolol or Metoprolol, which preferentially block β1 receptors located primarily in the heart muscle. This lack of selectivity is shared with other beta-blockers such as Propranolol and Timolol.

The functional outcomes of this non-selectivity include effects on both the cardiovascular system (β1) and tissues such as the bronchi and vascular smooth muscle (β2). As previously noted, Desacetyl Metipranolol lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity. This profile distinguishes it from beta-blockers like Pindolol (which has ISA) and Propranolol (which has membrane-stabilizing properties). nih.gov

The table below compares the receptor selectivity and other key properties of Desacetyl Metipranolol (as Metipranolol) with other beta-blockers.

CompoundReceptor SelectivityIntrinsic Sympathomimetic Activity (ISA)Membrane Stabilizing Activity (MSA)
Desacetyl Metipranolol (from Metipranolol)Non-selective (β1 = β2)None / Very LowLow
AtenololCardioselective (β1 > β2)NoneNone
MetoprololCardioselective (β1 > β2)NoneWeak
PropranololNon-selective (β1 = β2)NoneHigh
PindololNon-selective (β1 = β2)ModerateLow
BetaxololCardioselective (β1 > β2)NoneWeak

Cross-Species Pharmacokinetic and Metabolic Profile Comparisons (e.g., Dogs, Rats)

The metabolism of Metipranolol to its active form, Desacetyl Metipranolol, occurs via desacetylation primarily during the first pass through the liver. mdpi.com This active metabolite can then undergo further oxidation. mdpi.com While detailed comparative pharmacokinetic data for Metipranolol and Desacetyl Metipranolol across different preclinical species is limited in publicly available literature, studies on related beta-blockers like Metoprolol illustrate typical interspecies variations.

Significant differences in pharmacokinetic parameters such as clearance, half-life, and bioavailability are common between species like rats, dogs, and humans, often due to variations in the expression and activity of metabolic enzymes like the Cytochrome P450 family. semanticscholar.org For example, studies with Metoprolol show that total clearance is markedly higher in male rats compared to female rats and different from that observed in dogs. tandfonline.comelsevierpure.com The absolute bioavailability of Metoprolol also varies significantly, being approximately 15% in male rats and 27% in female rats, while different values are reported in dogs. tandfonline.com

The major metabolic pathways for Metoprolol in dogs have been identified as O-demethylation and N-dealkylation. nih.gov The metabolism of Betaxolol in rats has been reported to be similar to that in humans. mdpi.com These findings underscore the importance of species selection in preclinical studies and highlight the challenges in extrapolating pharmacokinetic data from animal models to humans.

The following table presents representative pharmacokinetic data for the related beta-blocker Metoprolol in rats and dogs to illustrate typical cross-species differences.

ParameterRat (Male)Rat (Female)Dog
Total Clearance (mL/min/kg)~1151~350~109 (L/hr)
Terminal Half-Life (t½, hours)~0.6~0.8~1.33
Volume of Distribution (Vdss, L/kg)--~1.04
Absolute Bioavailability (%)~15~27-
Data for Metoprolol, a related beta-blocker, compiled from multiple sources for illustrative purposes. tandfonline.comelsevierpure.com Direct comparable data for Metipranolol/Desacetylmetipranolol was not available.

Future Directions and Emerging Research Avenues

Identification of Unexplored Molecular Targets and Pathways

While the therapeutic effect of Desacetyl Metipranolol in glaucoma is primarily attributed to its antagonism of beta-1 and beta-2 adrenergic receptors in the ciliary body, leading to reduced aqueous humor production, there is growing interest in identifying molecular targets beyond this classical pathway. youtube.comdrugbank.comontosight.aincats.io Future research is poised to investigate non-adrenergic mechanisms that may contribute to its therapeutic profile, particularly in the context of neuroprotection.

Studies involving the parent drug, Metipranolol, and other beta-blockers have revealed neuroprotective properties that appear independent of beta-receptor blockade. nih.gov This research suggests a potential mechanism involving the modulation of ion channels, specifically the reduction of sodium and calcium influx into retinal neurons. nih.govarvojournals.org Consequently, a significant future direction is to investigate whether Desacetyl Metipranolol directly interacts with voltage-gated sodium and calcium channels on retinal ganglion cells (RGCs), the primary neurons lost in glaucoma. Identifying such off-target interactions could open new therapeutic avenues for neuroprotection in glaucoma and other optic neuropathies.

Furthermore, the trabecular meshwork, a key tissue in regulating aqueous humor outflow, expresses beta-2 adrenergic receptors and represents another area for exploration. arvojournals.org While the primary effect of beta-blockers is on aqueous inflow, the direct effects of Desacetyl Metipranolol on trabecular meshwork cell biology, extracellular matrix dynamics, and outflow facility are not fully understood. nih.gov Future studies could uncover novel signaling pathways within this tissue that are modulated by the compound, potentially revealing a dual mechanism of action.

Potential Unexplored Target/PathwayRationale for InvestigationPotential Therapeutic Implication
Voltage-gated Ion Channels (Na+, Ca2+) Evidence of neuroprotection from parent drug and other beta-blockers independent of beta-receptor antagonism. nih.govarvojournals.orgDirect neuroprotection of retinal ganglion cells, slowing glaucoma progression independent of intraocular pressure.
Trabecular Meshwork Outflow Pathways Presence of beta-2 receptors in the trabecular meshwork; direct effects on cell contractility and extracellular matrix are underexplored. arvojournals.orgEnhancement of aqueous humor outflow, providing a secondary mechanism for lowering intraocular pressure.
Non-canonical G-protein Signaling Beta-receptors can signal through pathways other than the canonical adenylyl cyclase route.Identification of biased agonism or antagonism that could lead to more targeted therapies with fewer side effects.

Development of Advanced Preclinical Models for Comprehensive Investigation

To thoroughly investigate the potential neuroprotective effects and novel mechanisms of Desacetyl Metipranolol, research must move beyond traditional animal models and embrace advanced preclinical platforms that offer higher translational relevance to human disease.

A pivotal development in this area is the use of human-induced pluripotent stem cell (hiPSC)-derived retinal organoids . newcellsbiotech.co.uknewcellsbiotech.co.uk These three-dimensional "mini-retinas" develop a laminated structure containing the major retinal cell types, including photoreceptors and, crucially, retinal ganglion cells. mdpi.com Retinal organoids provide an unprecedented opportunity to study the effects of Desacetyl Metipranolol on human RGC survival, axonal growth, and electrophysiological function in a controlled, human-relevant in vitro environment. nih.govnih.gov They can be used to model glaucomatous injury and screen for neuroprotective efficacy, offering insights that are difficult to obtain from animal models. nih.gov

Similarly, advanced in vitro models of the human trabecular meshwork (TM) are emerging as powerful tools. unav.edu These include 3D cultures and "TM-on-a-chip" systems that allow for the perfusion of fluid and measurement of outflow resistance. unav.edunih.gov Employing these models would enable precise investigation into how Desacetyl Metipranolol affects TM cell contractility, gene expression, and extracellular matrix deposition, providing definitive data on its influence, if any, on the conventional aqueous outflow pathway. researchgate.net

Advanced ModelKey FeaturesResearch Application for Desacetyl Metipranolol
Human iPSC-Derived Retinal Organoids Contains human retinal cell types, including RGCs, in a 3D laminated structure. mdpi.comDirect assessment of neuroprotective effects on human RGCs; investigation of ion channel modulation. newcellsbiotech.co.uknih.gov
3D Trabecular Meshwork (TM) Models Mimics the architecture and fluid dynamics of the human outflow pathway. unav.eduQuantify effects on aqueous humor outflow resistance; study cellular and extracellular matrix responses. researchgate.net
Genetically Defined Glaucoma Mouse Models Carry specific mutations (e.g., Myocilin) relevant to human glaucoma. nih.govIn vivo validation of novel mechanisms (e.g., neuroprotection) identified in in vitro models.

Methodological Innovations in Desacetyl Metipranolol Hydrochloride Research (e.g., Bioanalytical Advancements)

Future research into the specific pharmacokinetic and pharmacodynamic properties of Desacetyl Metipranolol requires the application of modern, high-sensitivity bioanalytical techniques. As the parent drug, Metipranolol, is almost immediately converted to Desacetyl Metipranolol in vivo, all pharmacokinetic data are effectively measurements of the metabolite. nih.gov

While early studies relied on methods like gas chromatography-mass spectrometry (GC-MS), the current gold standard for bioanalysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . nih.govwaters.com The development and validation of a specific and robust LC-MS/MS assay for Desacetyl Metipranolol is a critical next step. Such a method would offer the high sensitivity and selectivity needed to accurately quantify the compound in various biological matrices, including plasma, aqueous humor, and retinal tissue. researchgate.nettbzmed.ac.ir

This analytical advancement would enable several key research avenues:

Microdosing and Microsampling Studies: High-sensitivity LC-MS/MS allows for the accurate measurement of drug concentrations from very small sample volumes, facilitating less invasive sampling techniques and enabling detailed pharmacokinetic studies in preclinical models.

Ocular Tissue Distribution: Determining the precise concentration of Desacetyl Metipranolol in target tissues like the ciliary body, retina, and optic nerve head is crucial for establishing a clear link between drug exposure and pharmacological effect (PK/PD modeling).

Metabolite Profiling: Advanced mass spectrometry can be used to identify any further, secondary metabolites of Desacetyl Metipranolol, ensuring a complete understanding of its biotransformation and clearance pathways. waters.com

Analytical TechniqueAdvantageApplication in Desacetyl Metipranolol Research
LC-MS/MS High sensitivity, high selectivity, requires small sample volume. researchgate.nettbzmed.ac.irDefinitive quantification in plasma and ocular tissues; PK/PD modeling.
GC-MS Good for volatile compounds, established methodology. nih.govHistorical method; useful for validation and comparison.
Radioreceptor Assay Measures biologically active compound based on receptor binding. nih.govComplements concentration data by measuring functional activity.

Theoretical Implications of Active Metabolite Research for Drug Discovery

The study of Desacetyl Metipranolol holds broader theoretical implications for the field of drug discovery, serving as a case study in metabolism-guided drug design and the potential of active metabolites as new chemical entities. nih.govrsc.orgresearchgate.net

An active metabolite is not merely a byproduct but can be viewed as a naturally produced drug candidate. nih.gov Research into Desacetyl Metipranolol could reveal that it possesses a superior therapeutic profile compared to its parent prodrug, Metipranolol. For example, it might exhibit:

Improved Selectivity: Higher affinity for a desired target (e.g., a specific ion channel) with lower affinity for targets that cause side effects (e.g., beta-receptors in the heart or lungs).

Optimized Pharmacokinetics: A more favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer duration of action or more consistent tissue levels. nih.gov

Novel Pharmacology: Discovery of unique therapeutic activities, such as neuroprotection, that are not as prominent with the parent compound.

If Desacetyl Metipranolol is found to have such advantages, it can serve as the starting scaffold for a new drug discovery program. nih.govcreative-proteomics.com Medicinal chemists could design analogues of the metabolite to further enhance its beneficial properties, a strategy known as "metabolite-centric drug design." This approach leverages the information gained from how the human body processes a drug to create a more refined and potentially safer and more effective therapeutic agent. rsc.orgresearchgate.net The complete characterization of Desacetyl Metipranolol is therefore not just an academic exercise but a potential first step toward a next-generation therapy for glaucoma and other ocular diseases.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of Desacetyl Metipranolol Hydrochloride in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) is the gold standard, with system suitability criteria including a resolution (R) ≥10.0 between this compound and related compounds (e.g., fluconazole), column efficiency ≥30,000 theoretical plates, and tailing factor ≤1.4 . Use a mobile phase gradient (e.g., 0–30% acetonitrile over 25 minutes) and monitor peaks at 220 nm. Replicate injections should yield a relative standard deviation (RSD) <5.0% for reproducibility .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to confirm the acetylated β-blocker backbone and substituent positions.
  • Mass Spectrometry (MS) : Verify the molecular ion peak (expected m/z 365.8 for C₁₇H₂₇NO₄·ClH) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., acetate ester C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can impurities in this compound batches be resolved and quantified?

  • Methodology :

  • Impurity Profiling : Use a validated HPLC method with a C18 column (e.g., 4.6 × 250 mm, 5 µm) and a gradient elution (e.g., 80% methanol to 30% over 20 minutes) to separate degradation products like desacetyl diltiazem hydrochloride (relative retention time ~1.2) .
  • Quantification : Calculate impurity percentages using peak area ratios relative to the reference standard. Ensure limits align with pharmacopeial guidelines (e.g., individual impurities ≤0.5%) .

Q. What experimental designs are optimal for studying the stability of this compound under stress conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (70°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. How can researchers investigate the pharmacological interactions of this compound in vivo?

  • Methodology :

  • Animal Models : Use C57BL/6J mice for ocular hypertension studies, administering 0.3% ophthalmic solutions to assess intraocular pressure reduction .
  • Mechanistic Studies : Employ single-cell RNA sequencing (scRNA-seq) to analyze β-adrenergic receptor expression changes in cardiovascular tissues under Metipranolol treatment .

Q. What strategies resolve contradictions in chromatographic data for this compound across studies?

  • Methodology :

  • Parameter Optimization : Adjust column temperature (25–40°C) or mobile phase pH (2.5–4.5) to improve peak symmetry.
  • Cross-Validation : Compare results with orthogonal methods (e.g., capillary electrophoresis) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.